molecular formula C13H18N2O4 B082395 CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester) CAS No. 13684-36-1

CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)

Cat. No. B082395
CAS RN: 13684-36-1
M. Wt: 266.29 g/mol
InChI Key: JGNLKFYGXRGIMJ-UHFFFAOYSA-N
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Description

Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) is a chemical compound that has been studied extensively in scientific research. This compound is synthesized using specific methods and has various applications in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) is not fully understood. However, it is believed to inhibit the activity of acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase by binding to their active sites. This leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function and memory.

Biochemical And Physiological Effects

Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been shown to have anti-inflammatory effects in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) in lab experiments is that it is relatively easy to synthesize and purify. It also has various potential applications in the field of biochemistry and pharmacology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects in detail.

Future Directions

There are several future directions for the study of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)). One direction is to further investigate its potential as an inhibitor of acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase, and its potential as a treatment for Alzheimer's disease. Another direction is to investigate its anti-inflammatory effects in more detail, and its potential as a treatment for inflammatory diseases. Finally, more research is needed to fully understand its mechanism of action and its effects on the nervous system.

Synthesis Methods

Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) is synthesized by reacting m-hydroxybenzaldehyde with methyl chloroformate, followed by the addition of butylamine and sodium hydroxide. The resulting compound is then purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) has various scientific research applications. It has been studied as a potential inhibitor of certain enzymes such as acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been studied as a potential anti-inflammatory agent and as a potential treatment for Alzheimer's disease.

properties

CAS RN

13684-36-1

Product Name

CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-butylcarbamate

InChI

InChI=1S/C13H18N2O4/c1-3-4-8-14-12(16)19-11-7-5-6-10(9-11)15-13(17)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

JGNLKFYGXRGIMJ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC

Canonical SMILES

CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC

Other CAS RN

13684-36-1

synonyms

N-[3-[(N-Butylcarbamoyl)oxy]phenyl]carbamic acid methyl ester

Origin of Product

United States

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